2(3H)-Pyridinone, 4,5-dihydro-6-(hydroxyamino)-, oxime
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Overview
Description
2(3H)-Pyridinone, 4,5-dihydro-6-(hydroxyamino)-, oxime is a heterocyclic compound that contains a pyridinone ring with hydroxyamino and oxime functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Pyridinone, 4,5-dihydro-6-(hydroxyamino)-, oxime typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4,5-dihydro-6-hydroxyamino-2(3H)-pyridinone with hydroxylamine under acidic or basic conditions to form the oxime derivative. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2(3H)-Pyridinone, 4,5-dihydro-6-(hydroxyamino)-, oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The hydroxyamino and oxime groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines, thiols, and halides can react with the compound under appropriate conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted pyridinone derivatives.
Scientific Research Applications
2(3H)-Pyridinone, 4,5-dihydro-6-(hydroxyamino)-, oxime has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 2(3H)-Pyridinone, 4,5-dihydro-6-(hydroxyamino)-, oxime involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and protein function. Its hydroxyamino and oxime groups play a crucial role in its reactivity and biological activity, enabling it to modulate various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
- 2(3H)-Pyrazinone, 4,5-dihydro-6-(hydroxyamino)-, oxime
- 4,5-Dihydro-3(2H)-pyridazinone derivatives
Uniqueness
2(3H)-Pyridinone, 4,5-dihydro-6-(hydroxyamino)-, oxime is unique due to its specific functional groups and their arrangement on the pyridinone ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C5H9N3O2 |
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Molecular Weight |
143.14 g/mol |
IUPAC Name |
(NE)-N-[6-(hydroxyamino)-4,5-dihydro-3H-pyridin-2-ylidene]hydroxylamine |
InChI |
InChI=1S/C5H9N3O2/c9-7-4-2-1-3-5(6-4)8-10/h9-10H,1-3H2,(H,6,7,8) |
InChI Key |
HZSJCQVOXZPNHE-UHFFFAOYSA-N |
Isomeric SMILES |
C1CC(=N/C(=N/O)/C1)NO |
Canonical SMILES |
C1CC(=NC(=NO)C1)NO |
Origin of Product |
United States |
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